
Phenylalanyl-alanine
Descripción general
Descripción
Phenylalanyl-alanine, also known as F-a dipeptide or phe-ala, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. This compound is slightly soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been primarily detected in feces.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing and characterizing phenylalanyl-alanine in vitro?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic coupling. For SPPS, use Fmoc-protected phenylalanine and alanine residues with coupling agents like HBTU/HOBt. Characterize purity via reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm structure using -NMR and high-resolution mass spectrometry (HRMS) . For enzymatic methods, optimize reaction conditions (pH 7.4, 37°C) with proteases like thermolysin, and monitor yield via LC-MS .
Q. How can this compound be reliably quantified in biological matrices like saliva or serum?
- Methodological Answer : Use targeted metabolomics workflows. Extract metabolites with methanol:acetonitrile (1:1), separate via hydrophilic interaction liquid chromatography (HILIC), and detect using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. Validate assays with calibration curves (1–1000 ng/mL) and spike-recovery tests (≥85% recovery) . Include internal standards (e.g., isotopically labeled this compound) to correct for matrix effects .
Advanced Research Questions
Q. What mechanistic hypotheses explain this compound’s role in autoimmune disorders like primary Sjögren’s Syndrome (pSS)?
- Methodological Answer : Investigate its interaction with immune pathways via transcriptomic and proteomic profiling. For example, perform RNA-seq on PBMCs from pSS patients to identify dysregulated genes (e.g., NF-κB targets) post-exposure to this compound. Validate using ELISA for cytokine secretion (e.g., IL-6, TNF-α) and flow cytometry for immune cell activation markers (e.g., CD69) . Cross-reference with pathway enrichment analysis (KEGG/GO) to link this compound to inflammatory or neurological pathways .
Q. How should researchers resolve contradictions in this compound’s diagnostic performance across cohorts (e.g., AUC variations from 0.75 to 0.87)?
- Methodological Answer : Conduct meta-analyses with standardized pre-analytical protocols (e.g., sample collection timing, storage at −80°C). Use multivariate regression to adjust for confounders (age, comorbidities). Validate generalizability via external cohorts and bootstrapping (≥1000 iterations). Report sensitivity, specificity, and likelihood ratios with 95% confidence intervals . For model stability, apply 10-fold cross-validation and assess overfitting using Akaike’s information criterion (AIC) .
Q. What strategies optimize this compound’s stability in long-term biochemical assays?
- Methodological Answer : Test degradation kinetics under varying conditions (pH 2–9, 4–37°C) via accelerated stability studies. Use Arrhenius modeling to predict shelf life. Stabilize with cryoprotectants (e.g., trehalose) or lyophilization. Confirm structural integrity post-storage using circular dichroism (CD) spectroscopy and MALDI-TOF MS .
Q. How can this compound’s metabolic flux be dynamically tracked in vivo?
- Methodological Answer : Employ -isotope tracing in animal models. Administer -labeled this compound intravenously and collect timed blood/tissue samples. Analyze isotope enrichment via gas chromatography-MS (GC-MS) and model flux using software like INCA or Metran . Correlate with kinetic parameters (e.g., , ) from in vitro enzyme assays .
Q. Data Analysis and Interpretation
Q. What statistical frameworks are appropriate for analyzing non-linear dose-response relationships of this compound in cellular assays?
- Methodological Answer : Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism or R’s
drc
package). Calculate EC values with bootstrap-derived uncertainties. Compare model fits via AIC/BIC. For heteroscedastic data, apply weighted least squares or robust regression .
Q. How do researchers differentiate this compound’s direct biochemical effects from matrix interference in complex samples?
- Methodological Answer : Use affinity purification (e.g., immunoprecipitation with anti-phenylalanyl-alanine antibodies) followed by functional assays (e.g., enzyme inhibition). Validate via CRISPR/Cas9 knockdown of putative receptors and rescue experiments. Perform negative controls with scrambled peptides or heat-inactivated samples .
Propiedades
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(12(16)17)14-11(15)10(13)7-9-5-3-2-4-6-9/h2-6,8,10H,7,13H2,1H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDZLCFIAINOQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301001642 | |
Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301001642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80924-58-9 | |
Record name | NSC524461 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524461 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Amino-1-hydroxy-3-phenylpropylidene)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301001642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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